N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a sulfanyl group, and a substituted acetamide moiety
Preparation Methods
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step synthetic routes. One common method includes the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 3-methylphenylacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazinoindole core, using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazinoindole core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE: Differing only in the position of the methyl group on the phenyl ring, this compound may exhibit different reactivity and biological activity.
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE: Another positional isomer, which may have unique properties compared to the original compound.
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-6-5-7-13(10-12)20-16(25)11-26-19-21-18-17(22-23-19)14-8-3-4-9-15(14)24(18)2/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
ARRYCSPPFAPDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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